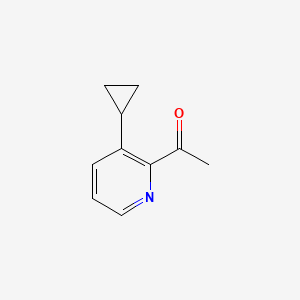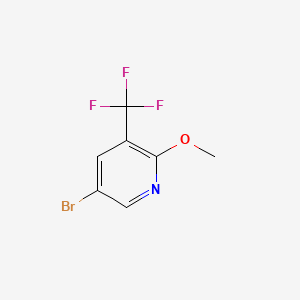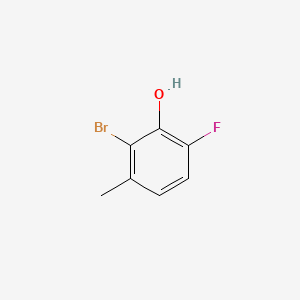
2-Bromo-6-fluoro-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-fluoro-3-methylphenol is a reagent used in chemoselective and regioselective oxybromination of phenols .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-3-methylphenol can be achieved through the bromination of o-cresol using bromine in chloroform. The reaction proceeds under reflux conditions with the addition of sodium bicarbonate as a base.Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluoro-3-methylphenol is C7H6BrFO . It has an average mass of 205.024 Da and a monoisotopic mass of 203.958603 Da .Chemical Reactions Analysis
2-Bromo-6-fluoro-3-methylphenol is used in various chemical reactions. For instance, it is used as a reagent in the chemoselective and regioselective oxybromination of phenols .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-3-methylphenol has a density of 1.6±0.1 g/cm3 . It has a boiling point of 198.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 40.6±0.3 cm3 . It has 1 H bond acceptor and 1 H bond donor .Wissenschaftliche Forschungsanwendungen
Phenols, including “2-Bromo-6-fluoro-3-methylphenol”, are often used in organic chemistry and materials science due to their reactivity and ability to form polymers . They can also be used in the synthesis of dyes, drugs, and plastics .
-
Organic Chemistry
- Phenols like “2-Bromo-6-fluoro-3-methylphenol” are often used as precursors or building blocks for more complex molecules . They can participate in various reactions due to their reactivity .
- Methods of application: The specific methods would depend on the reaction being carried out. Typically, phenols can be used in substitution reactions, oxidation reactions, and polymerization reactions .
- Outcomes: The outcomes would vary based on the specific reaction. In general, phenols can be used to synthesize a wide range of organic compounds .
-
Materials Science
- Phenols can form polymers, which have applications in materials science .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new material with properties that depend on the specific phenol and monomer used .
-
Dye Synthesis
-
Drug Synthesis
-
Plastic Synthesis
- Phenols can be used in the synthesis of plastics .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new plastic material with properties that depend on the specific phenol and monomer used .
-
Chemoselective and Regioselective Oxybromination
- “2-Bromo-3-methylphenol” can be used in chemoselective and regioselective oxybromination of phenols .
- Methods of application: This involves a specific organic reaction where “2-Bromo-3-methylphenol” is used as a reagent .
- Outcomes: The result is a brominated phenol, which can be used as a building block in further reactions .
-
Organic Chemistry
- Phenols like “2-Bromo-6-fluoro-3-methylphenol” are often used as precursors or building blocks for more complex molecules . They can participate in various reactions due to their reactivity .
- Methods of application: The specific methods would depend on the reaction being carried out. Typically, phenols can be used in substitution reactions, oxidation reactions, and polymerization reactions .
- Outcomes: The outcomes would vary based on the specific reaction. In general, phenols can be used to synthesize a wide range of organic compounds .
-
Materials Science
- Phenols can form polymers, which have applications in materials science .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new material with properties that depend on the specific phenol and monomer used .
-
Dye Synthesis
-
Drug Synthesis
-
Plastic Synthesis
- Phenols can be used in the synthesis of plastics .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new plastic material with properties that depend on the specific phenol and monomer used .
-
Chemoselective and Regioselective Oxybromination
- “2-Bromo-3-methylphenol” can be used in chemoselective and regioselective oxybromination of phenols .
- Methods of application: This involves a specific organic reaction where “2-Bromo-3-methylphenol” is used as a reagent .
- Outcomes: The result is a brominated phenol, which can be used as a building block in further reactions .
Safety And Hazards
2-Bromo-6-fluoro-3-methylphenol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
2-bromo-6-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEISQLNDDJAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682119 |
Source


|
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methylphenol | |
CAS RN |
1226808-63-4 |
Source


|
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)

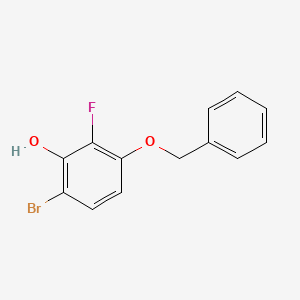
![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)
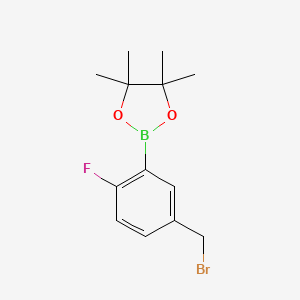
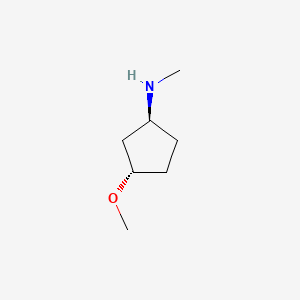
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)

